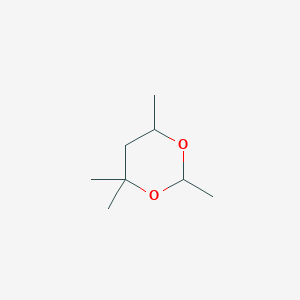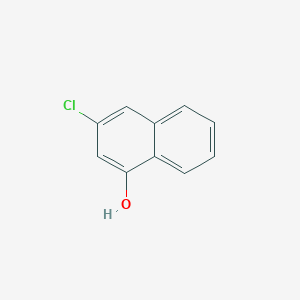
2,4,4,6-Tetramethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,6-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a member of the 1,3-dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features and has been studied for various applications in chemistry and industry .
Wirkmechanismus
Mode of Action
As a cyclic ether, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions . The exact nature of these interactions and the resulting changes in the target molecules would depend on the specific context of use .
Biochemical Pathways
Given its structure, it might be involved in reactions related to the formation and breaking of dioxane rings . .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4,6-Tetramethyl-1,3-dioxane. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4,6-Tetramethyl-1,3-dioxane can be synthesized through the Grignard reaction of the corresponding axial 2-methoxy-1,3-dioxanes . This method involves the use of Grignard reagents, which are organomagnesium compounds, to facilitate the formation of the desired product. The reaction conditions typically include a controlled temperature and the presence of a suitable solvent.
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the reaction of isobutene and acetaldehyde under mild conditions . This process is efficient, with a high yield and minimal side reactions. The reaction is carried out in the presence of an acid catalyst, which helps in achieving the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4,6-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the oxygen atoms in the ring, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,4,6-Tetramethyl-1,3-dioxane has been extensively studied for its applications in various fields :
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
2,4,4,6-Tetramethyl-1,3-dioxane can be compared with other similar compounds in the 1,3-dioxane family :
cis-2,2,4,6-Tetramethyl-1,3-dioxane: This stereoisomer has a different spatial arrangement of the methyl groups, leading to variations in its chemical properties.
trans-2,2,4,6-Tetramethyl-1,3-dioxane: Another stereoisomer with distinct conformational characteristics.
2,4,4,5,5,6-Hexamethyl-1,3-dioxane: This compound has additional methyl groups, which can affect its reactivity and stability.
Eigenschaften
CAS-Nummer |
5182-37-6 |
|---|---|
Molekularformel |
C11H11N3OS |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(15)12-11(14-13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
IAVWZUPKJCZVRX-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)C)(C)C |
Kanonische SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)

![4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B3143087.png)






![1-(Benzo[b]thiophen-4-yl)ethanol](/img/structure/B3143163.png)

![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)

